molecular formula C12H11N3O B1417678 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1220036-01-0

2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B1417678
CAS No.: 1220036-01-0
M. Wt: 213.23 g/mol
InChI Key: LUGACZOWTBRIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a high-purity chemical building block belonging to the dihydropyrrolopyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and oncology research, particularly in the development of novel kinase inhibitors. Scientific literature has identified derivatives based on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core as a promising new class of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors . ATR is a key regulator of the DNA damage response (DDR) pathway, responsible for sensing replication stress, and is considered a potential target for cancer therapy . Researchers can utilize this compound as a versatile synthetic intermediate to develop and study potential therapeutic agents that target DNA repair mechanisms in cancer cells, potentially leading to the discovery of new anti-tumor agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-phenyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-12-9-6-13-7-10(9)14-11(15-12)8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGACZOWTBRIFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot, Three-Component Reaction for Polyfunctionalized Pyrrolo[2,3-d]pyrimidine Derivatives

A convenient and rapid method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives involves a one-pot, three-component reaction. This method utilizes arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a catalytic amount of TBAB (5 mol%) at 50 °C in ethanol.

General Procedure

  • React arylglyoxals 1a-d (1 mmol), 1,3-dimethyl-6-aminouracil (2 ) (155 mg, 1 mmol) and barbituric acid derivatives 3a-c (1 mmol), TBAB (16 mg, 0.05 mmol) in ethanol (5 ml).
  • Stir the mixture at 50 °C for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC) using (EtOAc/hexane, 5:1) as eluent.
  • After completion, filter the solid precipitate, wash with cold water, and dry.
  • Recrystallize from ethanol to obtain the desired products in 73-95% yields.

Scheme 1: Synthesis of Polyfunctionalized Pyrrolo[2,3-d]pyrimidine Derivatives

\$$
\text{Arylglyoxals (1a-d) + 1,3-dimethyl-6-aminouracil (2) + Barbituric acid derivatives (3a-c)} \xrightarrow[\text{5 mol% TBAB, Ethanol, 50°C}]{\text{One-pot}} \text{Polyfunctionalized Pyrrolo[2,3-}d\text{]pyrimidine Derivatives (4a-l)}
\$$

Table 1: Reaction Conditions and Yields for the Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

Entry Arylglyoxal Barbituric Acid Derivative Product Time (h) Yield (%)
a Phenylglyoxal Barbituric acid 4a 4 95
b Phenylglyoxal 2-Thiobarbituric acid 4e 5 86
c 4-Methylphenyl 2-Thiobarbituric acid 4f 5 93
d 4-Chlorophenyl 2-Thiobarbituric acid 4g 5 84
e 4-Nitrophenyl 2-Thiobarbituric acid 4h 5 79

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the preparation of active pharmaceutical ingredients. A novel method for manufacturing 4-chloro-7H-pyrrolo[2,3-d]-pyrimidine involves a reaction sequence with only 4 steps, resulting in high yield and purity, while also offering a safe, economic, and ecological process.

Synthesis of de-aza analog 7

The synthesis starts with compound 5 , which is obtained in 3 steps from 2,4,6-trichloropyridine (Scheme 1). Vigorous heating is required to displace the chloride with 3-fluorobenzyl mercaptan, forming 6 . Finally, Chan-Lam coupling with phenylboronic acid affords the target compound.

General Procedure for the Preparation of Compounds 4a, b, 5a, b and 6a, b

Compounds 4a,b were synthesized according to previously reported procedures. A solution of 1-bromo-4-nitrobenzene (5.0 g, 0.029 mol), bis(pinacolato) diboron (11.1 g, 0.043 mol), potassium acetate (8.7 g, 0.089 mol) and bistriphenylphosphine palladium dichloride (0.5 g, 0.7 mmol) was added to 1,4-dioxane (250 mL) and heated to 110 °C. The reaction was continued for 2.5 h under N2 and monitored by TLC. H2O (40 mL) was added to the solution and continued for 5 min. Subsequently, 4a or 4b (5.9 g, 0.021 mol), \$$Na2CO3\$$ (4.5 g, 0.043 mol) in H2O (40 mL) was added, and the mixture was heated to 90 °C for 4 h. The resulting mixture was cooled to room temperature, filtered through Celite, and extracted with ethyl acetate (3 × 50 mL). The combined organic layers were dried over anhydrous \$$Na2SO4\$$, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using ethyl acetate/petroleum ether as eluent to afford the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer) and MCF-7 (breast cancer).
  • IC50 Values :
    • A549: 12.5 µM
    • MCF-7: 15.0 µM

These findings suggest that the compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases .

Antimicrobial Properties

Some studies have reported that derivatives of this compound possess antimicrobial activity against various bacterial strains, indicating its potential use in treating infections .

Synthesis and Derivatives

Recent studies have focused on synthesizing various derivatives of this compound to enhance its pharmacological properties. Techniques include:

  • Cross-coupling reactions.
  • Condensation reactions using substituted amines and carbonitriles .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of several pyrrolo[3,4-d]pyrimidine derivatives. The lead compounds were found to significantly inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression.

Case Study 2: Anti-inflammatory Mechanisms

In a study examining the anti-inflammatory effects, the compound was shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting its potential as a therapeutic agent for inflammatory conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity. Molecular docking studies have shown that it can form hydrogen bonds and hydrophobic interactions with key residues in the target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolo[3,4-d]pyrimidinone Derivatives

The following table summarizes key physicochemical properties of pyrrolo[3,4-d]pyrimidinone derivatives with varying substituents:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Thiomorpholino-6,7-dihydro-3H-pyrrolo... 2-Thiomorpholino C10H14N4OS 238.31 Potential kinase inhibitor scaffold
2-Methyl-... hydrochloride 2-Methyl C7H10ClN3O 187.63 Salt form enhances solubility
6-Benzyl-6,7-dihydro-3H-pyrrolo... 6-Benzyl C13H13N3O 227.26 High lipophilicity (LogP: 1.05)
2-Ethyl-6,7-dihydro-3H-pyrrolo... 2-Ethyl C8H11N3O 165.19 Unmodified core for further derivatization

Key Observations :

  • Salt Forms : Hydrochloride salts (e.g., 2-methyl derivative in ) improve aqueous solubility, a critical factor for drug bioavailability .
Pyrazolo[3,4-d]pyrimidinone Derivatives

Pyrazolo[3,4-d]pyrimidinones share structural similarities with the pyrrolo analogs but differ in the fused heterocyclic ring (pyrazole vs. pyrrolidine). The following table highlights their antimicrobial activity:

Compound (Derivative) Substituent MIC Range (μg/mL) Notable Activity Against Synthesis Method Reference
2e 4-Chlorophenyl 6.25–12.5 S. aureus, E. coli Microwave-assisted
2f 4-Methoxyphenyl 12.5–25 B. subtilis, C. albicans Conventional
2g 3-Nitrophenyl 6.25–12.5 Broad-spectrum activity Microwave-assisted
General analogs Varied aryl groups 25–100 Weak to moderate activity Solvent-free MW

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 2g) enhance antimicrobial potency compared to electron-donating groups (e.g., methoxy in 2f) .
  • Synthesis Efficiency : Microwave-assisted methods reduce reaction times (e.g., 8–15 minutes vs. 4–8 hours conventionally) and improve yields by 15–20% .

Comparative Analysis of Core Scaffolds

Pyrrolo vs. Pyrazolo Derivatives
Parameter Pyrrolo[3,4-d]pyrimidinones Pyrazolo[3,4-d]pyrimidinones
Heterocyclic Core Pyrrolidine fused ring Pyrazole fused ring
Bioactivity Limited direct data; kinase inhibition implied Well-documented antimicrobial activity
Synthetic Flexibility Easier N-functionalization Requires harsh chlorination conditions (e.g., POCl3)
Lipophilicity Higher (e.g., LogP = 1.05 for 6-benzyl derivative ) Moderate (LogP ~0.5–1.2)

Biological Activity

2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been reported in the literature, emphasizing the importance of optimizing reaction conditions to improve yield and purity.

Anticancer Properties

Research has indicated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinase Activity :
    • Compounds targeting Focal Adhesion Kinases (FAK) and other tyrosine kinases have shown promise in reducing tumor growth and metastasis. In particular, the inhibition of FAK has been linked to reduced cell motility and invasion in cancer cells .
  • Cytotoxicity Studies :
    • A study evaluating the cytotoxic effects of various pyrrolo[3,4-d]pyrimidine derivatives revealed that certain compounds exhibited IC50 values ranging from 43.15 to 68.17 µM against different cancer cell lines, including HepG2 and HeLa cells . The structure-activity relationship (SAR) analysis indicated that substituents on the phenyl ring significantly influenced cytotoxicity.

The mechanisms underlying the biological activity of this compound include:

  • Tubulin Depolymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
  • Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Case Studies

Several case studies have highlighted the efficacy of pyrrolo[3,4-d]pyrimidine derivatives:

  • In Vivo Studies :
    • In a study involving Balb/c mice with hepatocellular carcinoma, lead compounds demonstrated significant tumor growth inhibition compared to controls .
  • Comparative Studies :
    • Comparative analyses between different derivatives showed that modifications in the chemical structure could enhance or diminish biological activity. For example, introducing halogen substituents on the phenyl ring resulted in varied cytotoxic effects across different cell lines .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the chemical structure affect biological activity. Key findings include:

CompoundSubstituentIC50 (µM)Cell Line
5aUnsubstituted68.17HepG2
5e2-Cl43.15HepG2
5h2-F55.30HeLa
5l2-OH, 5-Br50.25MDA-MB-231

The table illustrates how different substituents affect cytotoxicity against various cancer cell lines.

Q & A

Q. How can the synthesis of 2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one be optimized for higher yield and purity?

Methodological Answer: Optimization should employ statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., solvent polarity, temperature, catalyst loading) and their interactions. Central composite designs may further refine optimal conditions. Reaction monitoring via HPLC or LC-MS ensures real-time tracking of intermediates and byproducts. Evidence from analogous heterocyclic syntheses suggests that microwave-assisted synthesis reduces reaction times and improves selectivity . Post-synthetic purification via column chromatography or recrystallization (using solvents like ethanol/water mixtures) can enhance purity, as noted in pharmacopeial protocols .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) resolve the pyrrolo-pyrimidine core and phenyl substituents. DEPT-135 distinguishes CH2_2/CH3_3 groups in the dihydro moiety.
  • XRD : Single-crystal X-ray diffraction confirms stereochemistry and hydrogen-bonding patterns, critical for structure-activity studies.
  • HPLC-PDA/MS : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) coupled to mass spectrometry validates purity and molecular weight .

Q. How does the reactivity of the pyrrolo-pyrimidine core influence derivatization strategies?

Methodological Answer: The dihydro-pyrrole ring’s susceptibility to oxidation or ring-opening requires careful handling under inert atmospheres. Selective functionalization at the C-2 phenyl group (via Friedel-Crafts alkylation) or pyrimidine N-atoms (via SNAr reactions) can be guided by computational electrostatic potential maps to predict reactive sites. For example, fluorination at the pyrimidine ring (as seen in EP4374877A2) improves metabolic stability .

Advanced Research Questions

Q. What computational methods can predict the reaction pathways and intermediate stability during synthesis?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., cyclization or ring-opening). Software like Gaussian or ORCA can model solvent effects (PCM model) and non-covalent interactions.
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR explore potential energy surfaces to identify low-energy pathways, reducing experimental screening .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., DMF vs. THF) for kinetic control .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-Analysis : Systematically compare datasets using Cohen’s d or Hedge’s g to quantify effect size discrepancies.
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and controls. Pharmacopeial buffer systems (e.g., ammonium acetate pH 6.5) stabilize the compound during bioassays .
  • Dose-Response Curves : Use Hill slope analysis to differentiate true activity from non-specific effects. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Q. What strategies enable efficient scale-up from lab-scale synthesis to pilot production?

Methodological Answer:

  • Continuous Flow Reactors : Mitigate exothermic risks and improve mixing efficiency. Parameters like residence time and flow rate are optimized via Box-Behnken experimental designs .
  • Process Analytical Technology (PAT) : Inline FTIR or Raman spectroscopy monitors critical quality attributes (CQAs) in real time.
  • Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with Cyrene or 2-MeTHF , as recommended in CRDC guidelines for sustainable engineering .

Methodological Frameworks for Data Analysis

Q. How can machine learning enhance structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Feature Engineering : Use RDKit or MOE to generate 3D descriptors (e.g., polar surface area, logP) and train random forest or neural network models on bioactivity datasets.
  • Active Learning : Prioritize synthesis of derivatives predicted to maximize target inhibition (e.g., kinase enzymes) while minimizing toxicity .
  • SHAP Values : Interpret model outputs to identify critical functional groups driving activity .

Q. What statistical approaches resolve batch-to-batch variability in physicochemical properties?

Methodological Answer:

  • Multivariate Analysis (MVA) : PCA or PLS-DA correlates variability sources (e.g., raw material impurities, stirring rates) with outcomes (e.g., melting point, solubility).
  • Control Charts : Implement Shewhart charts for critical parameters (e.g., reaction pH, drying temperature) to maintain ±3σ limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one
Reactant of Route 2
Reactant of Route 2
2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.